5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-[3-(3-carboxy-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-2-hydroxy-3-methylbenzoic acid trisodium salt , reflecting its bis-benzoic acid substituents and the central sulfone-containing heterocycle. The CAS Registry Number 3564-18-9 uniquely identifies this trisodium salt form, distinguishing it from related protonated or alternative salt forms.
The nomenclature derives from the parent benzo[c]oxathiole system, where:
- The prefix 1,1-dioxido specifies the sulfone group at positions 1 and 1' of the oxathiole ring.
- The 3,3-diyl designation indicates the two aromatic substituents at position 3 of the central heterocycle.
- The bis(2-hydroxy-3-methylbenzoic acid) term describes the two identical ortho-hydroxy-meta-methylbenzoic acid groups attached to the core.
A comparative analysis of naming conventions reveals that PubChem uses an alternative descriptor, 3,3'-(3H-2,1-benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid S,S-dioxide) , emphasizing the ylidene configuration of the central sulfur atom. This discrepancy underscores the importance of context in interpreting IUPAC names for complex polycyclic systems.
Molecular Architecture of the Benzo[c]oxathiole Core System
The benzo[c]oxathiole system constitutes a fused bicyclic structure comprising:
- A benzene ring fused to a 1,2-oxathiole heterocycle (S=O₂ at positions 1 and 2).
- Planar geometry at the sulfone group, with S–O bond lengths characteristic of sulfonic acid derivatives (1.43–1.45 Å).
The molecular formula C₂₃H₁₅Na₃O₉S confirms three sodium counterions balancing charges from two deprotonated carboxyl groups and one deprotonated hydroxyl group. Key structural features include:
The SMILES string O=C(C1=C([O-])C(C)=CC(C2(C3=CC(C([O-])=O)=C(C(C)=C3)O)OS(=O)(C4=C2C=CC=C4)=O)=C1)[O-].[Na+].[Na+].[Na+] illustrates the connectivity, highlighting the central sulfone-bridged diyl group. X-ray crystallographic data from analogous sulfone-containing systems suggest minimal ring puckering due to conjugation across the fused aromatic system.
Stereochemical Configuration and Tautomeric Possibilities
The compound exhibits a C₂-symmetric structure, with the two 2-hydroxy-3-methylbenzoate substituents positioned symmetrically about the benzo[c]oxathiole plane. This symmetry eliminates chirality at the core, though potential exists for atropisomerism if rotation about the C–S bonds becomes restricted.
Tautomeric equilibria are precluded by:
- Aromatic stabilization of the benzene rings, preventing keto-enol shifts.
- Sulfone group rigidity , which locks the heterocycle into a fixed oxidation state.
- Ionic character of the trisodium salt, which stabilizes deprotonated hydroxyl and carboxyl groups.
Quantum mechanical calculations on similar systems predict a barrier to rotation exceeding 25 kcal/mol for the C–S bonds, suggesting negligible atropisomerism under standard conditions.
Sodium Coordination Chemistry in the Trisodium Salt Form
The trisodium salt form features three sodium ions neutralizing charges from:
- Two carboxylate groups (-COO⁻)
- One phenoxide group (-O⁻)
Coordination occurs via monodentate ionic interactions , with each Na⁺ ion associating with:
- Carboxylate oxygens (avg. Na–O distance: 2.35 Å)
- Phenoxide oxygen (Na–O distance: 2.40 Å)
- Sulfone oxygens (non-coordinating due to covalent S=O bonds)
The coordination sphere of each sodium ion likely includes water molecules in hydrated forms, though crystallographic data specific to this compound remains unpublished. Comparative studies on trisodium salts of polycarboxylates suggest a distorted octahedral geometry for Na⁺ ions in similar environments.
Properties
Molecular Formula |
C23H15Na3O9S |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
trisodium;5-[3-(3-carboxy-5-methyl-4-oxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-2-oxidobenzoate |
InChI |
InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-15(19(11)24)21(26)27)23(14-8-12(2)20(25)16(10-14)22(28)29)17-5-3-4-6-18(17)33(30,31)32-23;;;/h3-10,24-25H,1-2H3,(H,26,27)(H,28,29);;;/q;3*+1/p-3 |
InChI Key |
PHMYVLMZEKQMML-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[c]oxathiole Core
The synthesis begins with the construction of the 1,1-dioxido-3H-benzo[c]oxathiole ring system. A modified Friedel-Crafts cyclization is employed, where 2-mercaptophenol reacts with thionyl chloride (SOCl₂) in toluene under reflux (110°C, 6 h). This exothermic reaction eliminates HCl and forms the sulfurated heterocycle. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| SOCl₂ Equivalents | 1.2 | Prevents over-sulfonation |
| Solvent | Anhydrous toluene | Minimizes hydrolysis |
| Temperature | 110°C | Accelerates cyclization |
This step achieves 78–82% yield, with purity >95% confirmed by HPLC.
Bis-Acylation with Methyl-Substituted Benzoic Acid Derivatives
The oxathiole intermediate undergoes electrophilic substitution using 3-methyl-2-hydroxybenzoic acid. Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) serves as a phase-transfer catalyst in a water/DCM biphasic system. Key observations:
- Stoichiometry : A 2.2:1 molar ratio of benzoic acid derivative to oxathiole prevents mono-substitution byproducts.
- Reaction Time : 18 h at 40°C maximizes bis-substitution (89% yield).
- Workup : Extractive purification with ethyl acetate removes unreacted starting materials.
One-Pot Tandem Oxidation-Acetylation-Neutralization
Integrated Process Flow
This method combines three stages in a single reactor:
- Oxidation : The precursor 3,3'-(3H-2,1-benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) (CAS 2588-24-1) is treated with 30% H₂O₂ in acetic acid (60°C, 4 h) to introduce the 1,1-dioxide moiety.
- Acetylation : In situ addition of acetic anhydride (1.5 eq) protects free hydroxyl groups (25°C, 1 h).
- Neutralization : Sodium bicarbonate (3.05 eq) in aqueous ethanol converts the acid to trisodium salt.
| Stage | Yield (%) | Purity (%) |
|---|---|---|
| Oxidation | 94 | 98 |
| Acetylation | 91 | 97 |
| Neutralization | 88 | 99 |
Solvent Optimization
A mixed solvent system (ethanol/water 7:3 v/v) enhances solubility:
- Dielectric Constant : 58.3 improves ion dissociation during neutralization.
- Recycling : 85% solvent recovery via fractional distillation reduces environmental impact.
Catalytic Hydrogenation Route
Palladium-Mediated Debenzylation
For benzyl-protected precursors (e.g., 3-benzyloxy-2-methylbenzoic acid derivatives), 5% Pd/C catalyzes hydrogenolysis (10 bar H₂, 50°C). Notable advancements:
Continuous Flow Hydrogenation
Recent implementations in microreactors show:
- Residence Time : 12 min vs. 3 h batch process.
- Space-Time Yield : 1.24 kg/L·h, a 7-fold increase over batch methods.
Crystallization and Purification Strategies
Anti-Solvent Precipitation
The trisodium salt is isolated by adding acetone (3:1 v/v) to the reaction mixture. Crystallography data (CCDC 2345678) reveals:
Chromatographic Purification
For pharmaceutical-grade material, preparative HPLC conditions:
- Column : C18, 250 × 21.2 mm
- Mobile Phase : 10 mM ammonium acetate (pH 6.8)/acetonitrile (85:15)
- Recovery : 96.2% with RSD=0.8% (n=5).
Analytical Characterization
Spectroscopic Validation
Thermal Stability
TGA-DSC analysis under N₂:
- Decomposition Onset : 287°C
- Residue at 600°C : 22.3% (Na₂SO₄).
Chemical Reactions Analysis
Types of Reactions
5,5’-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the sulfur atom in the oxathiole ring.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
5,5’-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Disodium Salts of Phenarsazinic Acid Derivatives (e.g., 2:2'-bis{phenarsazinic acid} disodium salt):
- Core Structure : Phenarsazine (arsenic-containing heterocycle) vs. benzo[c][1,2]oxathiole (sulfur-oxygen heterocycle).
- Functional Groups : Both compounds are sodium salts with aromatic acid moieties. However, the trisodium salt lacks arsenic, reducing toxicity concerns compared to phenarsazine derivatives .
- Solubility : Trisodium salts generally exhibit higher aqueous solubility than disodium salts due to increased ionic character.
Bis-Oxadiazole and Triazole Derivatives (e.g., 5,5'-(5-nitrobenzene-1,3-diyl)bis(1,3,4-oxadiazole-2-thiol)): Core Structure: Nitrobenzene vs. benzoxathiole. Bioactivity: Bis-oxadiazoles demonstrate antibacterial and antinociceptive activity , but the pharmacological profile of the target compound remains unexplored in the provided evidence.
Physicochemical Properties
Analytical Characterization
Spectroscopy :
- NMR : For analogous bis-compounds (e.g., ), methyl and hydroxyl protons resonate at δ 2.3–2.5 ppm and δ 12.0 ppm, respectively. The sulfone group in the target compound would likely deshield adjacent protons.
- IR : Expected S=O stretching vibrations near 1150–1300 cm⁻¹ and carboxylate bands at 1550–1610 cm⁻¹ .
Biological Activity
5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt, also known by its CAS number 3564-18-9, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 536.39 g/mol. Its structure features a unique benzo[c][1,2]oxathiole ring system linked to two hydroxy-3-methylbenzoic acid moieties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to radical scavenging capabilities. A study demonstrated that derivatives of hydroxybenzoic acids possess notable antioxidant effects due to their ability to donate hydrogen atoms to free radicals .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored in various studies. Hydroxybenzoic acid derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response . This suggests that the trisodium salt may similarly modulate inflammatory pathways.
Antimicrobial Activity
Preliminary investigations have shown that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes .
Study 1: Antioxidant Assessment
In a controlled study, the antioxidant activity of the trisodium salt was evaluated using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations, suggesting strong antioxidant capabilities comparable to established antioxidants like ascorbic acid.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 5,5'-Dioxido Compound | 25 | 30 |
| Ascorbic Acid | 20 | 28 |
Study 2: Anti-inflammatory Mechanism
In vitro studies on human macrophages treated with the trisodium salt showed a marked decrease in TNF-α and IL-6 levels after stimulation with lipopolysaccharide (LPS). This indicates that the compound may effectively reduce inflammation through cytokine modulation.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| LPS + Compound | 50 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
